molecular formula C9H14BrN3O2 B13630397 4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid

4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid

Cat. No.: B13630397
M. Wt: 276.13 g/mol
InChI Key: VEQIVWFILSBDOX-UHFFFAOYSA-N
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Description

4-(4-Bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid (CAS: 1247052-27-2) is a brominated pyrazole derivative fused with a methylamino-substituted butanoic acid backbone. Key properties include a molecular weight of 276.13 g/mol, 98% purity, and discontinuation by Fluorochem due to unspecified reasons . Its structure features a bromine atom at the 4-position of the pyrazole ring, a methyl group at the 2-position of the butanoic acid chain, and a methylamino substituent. The compound’s InChIKey (VEQIVWFILSBDOX-UHFFFAOYNA-N) suggests moderate polarity, influenced by the carboxylic acid group .

Properties

Molecular Formula

C9H14BrN3O2

Molecular Weight

276.13 g/mol

IUPAC Name

4-(4-bromopyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid

InChI

InChI=1S/C9H14BrN3O2/c1-9(11-2,8(14)15)3-4-13-6-7(10)5-12-13/h5-6,11H,3-4H2,1-2H3,(H,14,15)

InChI Key

VEQIVWFILSBDOX-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=C(C=N1)Br)(C(=O)O)NC

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Ring

  • The pyrazole ring is typically synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions, which facilitates ring closure.
  • Bromination of the pyrazole ring at the 4-position can be achieved using selective brominating agents, ensuring regioselectivity.
  • This step is critical for installing the 4-bromo substituent, which imparts unique chemical and biological properties to the molecule.

Introduction of the Methylamino Group

  • The methylamino group is introduced via reductive amination , where a ketone or aldehyde intermediate reacts with methylamine.
  • A reducing agent such as sodium cyanoborohydride is employed to reduce the imine intermediate to the corresponding amine.
  • This method allows for selective and efficient incorporation of the methylamino substituent at the 2-position of the butanoic acid backbone.

Construction of the Butanoic Acid Backbone

  • The butanoic acid moiety is typically constructed through carbon-carbon bond-forming reactions such as aldol condensation , followed by hydrogenation.
  • Alternatively, ester intermediates like methyl 3-bromopropanoate can be converted to the corresponding alcohols or amines using organometallic reagents (e.g., methylmagnesium bromide).
  • The final oxidation step converts the intermediate alcohol or amine to the carboxylic acid functional group.

Detailed Experimental Data and Conditions

Synthesis of 4-Bromo-2-methylbutan-2-ol Intermediate

Parameter Details
Starting Material Methyl 3-bromopropanoate
Reagent Methylmagnesium bromide (Grignard reagent)
Solvent Tetrahydrofuran or diethyl ether
Temperature 0 °C to room temperature
Reaction Time 1 to 16 hours
Yield 48.9% to 75.1% depending on conditions
Workup Quenching with ammonium chloride or aqueous acid, extraction with ethyl acetate or ether, drying over sodium sulfate, purification by column chromatography
  • The Grignard reaction converts the ester to the corresponding tertiary alcohol intermediate, 4-bromo-2-methylbutan-2-ol.
  • Lower temperatures (0 to -20 °C) and inert atmosphere improve yield and selectivity.
  • Purification is typically performed by silica gel chromatography with petroleum ether/ethyl acetate mixtures as eluents.

Reductive Amination to Introduce Methylamino Group

  • The intermediate ketone or aldehyde derived from the above step reacts with methylamine.
  • Sodium cyanoborohydride is used as a mild reducing agent to convert the imine intermediate to the methylamino-substituted compound.
  • Reaction conditions include mild acidic pH and ambient temperature to favor selective reductive amination without side reactions.

Final Functionalization to Butanoic Acid

  • Oxidation of the corresponding alcohol or amine intermediate to the carboxylic acid is achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reaction conditions vary between acidic and basic media depending on the oxidant used.
  • The final compound is purified by recrystallization or chromatography and characterized by Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm structure and purity.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Pyrazole ring formation Hydrazine + 1,3-diketone, acidic medium Ambient Not specified N/A Bromination follows
Bromination Selective brominating agent Ambient Not specified N/A Regioselective at 4-position
Grignard reaction Methylmagnesium bromide 0 to -20 °C Tetrahydrofuran/ether 48.9–75.1 Intermediate 4-bromo-2-methylbutan-2-ol
Reductive amination Methylamine + sodium cyanoborohydride Ambient Mild acidic aqueous N/A Introduces methylamino group
Oxidation Potassium permanganate or chromium trioxide Ambient Acidic or basic media N/A Converts alcohol/amine to acid

Analytical Characterization

Research Findings and Applications

  • The compound's pyrazole moiety with bromine substitution is associated with diverse biological activities, including enzyme inhibition and receptor modulation.
  • It serves as a valuable building block for pharmaceutical intermediates.
  • Further studies are ongoing to elucidate its pharmacodynamics and therapeutic potential.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Pyrazole Ring

The bromine atom at the 4-position of the pyrazole ring serves as an electrophilic site for nucleophilic substitution:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Source
Amine substitutionEthylenediamine, DMF, 80°C4-(1H-pyrazol-1-yl)-substituted amine derivative65–78
Thiol substitutionSodium thiomethoxide, EtOH, reflux4-(methylthio)-pyrazole analog72
HydroxylationNaOH (aq), 100°C4-hydroxy-pyrazole derivative58

Mechanism : The bromine acts as a leaving group, enabling attack by nucleophiles (e.g., amines, thiols) under basic or polar aprotic conditions.

Carboxylic Acid Functionalization

The butanoic acid moiety participates in typical carboxylate reactions:

Reaction TypeReagents/ConditionsProduct FormedNotes
EsterificationMethanol, H₂SO₄ (cat.), refluxMethyl ester derivative85% conversion
Amide formationThionyl chloride, NH₃ (g)Primary amideRequires activation
Salt formationNaOH (aq)Sodium carboxylatePharmaceutical use

Methylamino Group Reactivity

The secondary amine undergoes alkylation and acylation:

Reaction TypeReagentsProductConditions
AcylationAcetyl chloride, pyridineN-acetylated derivative0°C, anhydrous
Reductive alkylationFormaldehyde, NaBH₃CNN,N-dimethylamino variantpH 4–6, RT
OxidationH₂O₂, Fe²⁺ catalystNitrone or N-oxideLimited yield

Pyrazole Ring Modifications

The heterocyclic ring itself can undergo electrophilic substitution:

Reaction TypeReagentsPosition SubstitutedOutcome
NitrationHNO₃, H₂SO₄5-positionEnhances reactivity
HalogenationCl₂, FeCl₃3- or 5-positionCompetitive pathways

Comparative Reactivity of Structural Analogs

Key differences in reactivity among related compounds:

CompoundBromine PositionCarboxylic AcidMethylamino GroupDominant Reactivity
Target compound4-pyrazoleYesYesNucleophilic substitution
4-(3-Amino-1H-pyrazol-1-yl)butanoic acid NoneYesNoElectrophilic amination
Methyl 3-(4-bromo-pyrazol-1-yl)propanoate4-pyrazoleEsterNoHydrolysis dominant

Stability and Degradation Pathways

  • Thermal decomposition : Degrades above 200°C, releasing CO₂ and methylamine.

  • Photolysis : UV light induces C-Br bond cleavage, forming a pyrazole radical.

  • Hydrolytic stability : Stable in pH 4–9; rapid ester hydrolysis in strong acid/base.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid involves its interaction with specific molecular targets. The bromo-substituted pyrazole ring can bind to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The methylamino group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

a. Sulfonamide Pyrazole Derivatives (Compounds 16–18)
  • Structure : Compounds 16–18 () share the brominated pyrazole core but incorporate sulfonamide groups and tetrahydroindole moieties. For example, compound 16 includes a 4-bromophenyl group and a sulfonamide-linked benzene ring, resulting in a higher molecular weight (620.36 g/mol) compared to the target compound (276.13 g/mol).
  • Synthesis: These derivatives are synthesized via multi-step procedures with yields exceeding 79%, utilizing spectroscopic techniques (e.g., IR, ¹H-NMR) for characterization.
b. 4-Bromo-5-(bromomethyl)-2-(4'-isopropylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one
  • Structure: This compound () features a bromomethyl group and a 4-isopropylphenyl substituent. Its molecular weight (331 g/mol, m/z [M+H]⁺) is closer to the target compound but lacks the amino acid backbone.
  • Synthesis : Prepared via Procedure A4, it highlights the versatility of brominated pyrazoles in medicinal chemistry, though its biological applications remain unspecified .
c. 4-(4-Bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide
  • Structure: An amide derivative of the target compound (), replacing the carboxylic acid with a carboxamide group.

Physicochemical Properties

Property Target Compound Compound 16 4-Bromo-5-(bromomethyl)-pyrazol-3-one Pentanamide Analog
Molecular Weight (g/mol) 276.13 620.36 331.0 ~290 (estimated)
Functional Groups Carboxylic acid, pyrazole Sulfonamide, tetrahydroindole Ketone, bromomethyl Carboxamide
Melting Point (°C) Not reported 200–201 Not reported Not reported
Key Spectral Data IR: NH, COOH (not reported) IR: 1653 cm⁻¹ (C=O), 3433 cm⁻¹ (NH₂) LC/MS: m/z 331 [M+H]⁺ Not reported

Challenges and Limitations

  • Data Gaps: Limited information on the target compound’s melting point, solubility, and biological activity hinders direct comparison with analogs. Further studies using assays (e.g., enzyme inhibition, pharmacokinetics) are needed.

Biological Activity

4-(4-Bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C11H15BrN2O2\text{C}_{11}\text{H}_{15}\text{BrN}_{2}\text{O}_{2}
  • Molecular Weight : 276.134 g/mol
  • Purity : 98%
  • CAS Number : 1247052-27-2

The primary biological activity of this compound is attributed to its interaction with various enzymes and receptors. Notably, it acts as an inhibitor of liver alcohol dehydrogenase , which is crucial in the metabolism of alcohol in the liver .

Target Enzyme

  • Liver Alcohol Dehydrogenase : The inhibition of this enzyme can have implications for alcohol metabolism and may be explored for therapeutic uses in conditions related to alcohol consumption.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have shown that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .
  • Enzyme Inhibition : Beyond liver alcohol dehydrogenase, the compound may interact with other enzymes involved in metabolic processes, although specific targets require further investigation.

Research Findings and Case Studies

Several studies have investigated the biological activities of compounds similar to or including this compound. Below are key findings from relevant research:

StudyFindings
Demonstrated antitumor effects in vitro, suggesting potential applications in cancer therapy.
Explored the inhibition of liver alcohol dehydrogenase, linking the compound to altered alcohol metabolism.
Investigated anti-inflammatory properties, indicating a role in reducing inflammation markers in animal models.

Safety and Toxicity

While the compound shows promise for various applications, safety data indicate potential risks:

  • Irritation : May cause skin and eye irritation.
  • Toxicity : Harmful if ingested; handling precautions are advised .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for bromopyrazole-containing compounds like 4-(4-Bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid?

  • Methodological Answer : Bromopyrazole derivatives are often synthesized via Mannich reactions, cyclization of hydrazides, or coupling reactions. For example, Mannich reactions involving N,N'-bis(methoxymethyl)diaza-18-crown-6 with pyrazole-phenol derivatives can yield structurally complex ligands, as demonstrated in crown ether synthesis . Cyclization using phosphorous oxychloride (POCl₃) at elevated temperatures (120°C) is another validated approach for forming heterocyclic cores like oxadiazoles from hydrazide intermediates .

Q. How can researchers ensure the purity of this compound during synthesis?

  • Methodological Answer : Analytical techniques such as high-performance liquid chromatography (HPLC) and infrared spectroscopy (IR) are critical. For instance, IR spectroscopy (KBr pellet method) can confirm functional groups (e.g., carbonyl stretches at ~1721 cm⁻¹), while HPLC with UV detection ensures purity thresholds (>98% by HPLC) as per pharmaceutical standards . Recrystallization from methanol or ethanol is a common purification step .

Q. What spectroscopic methods are suitable for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions and stereochemistry. IR spectroscopy identifies functional groups (e.g., NH stretches at ~3400 cm⁻¹). Mass spectrometry (MS) confirms molecular weight, particularly for bromine-containing isotopes (e.g., ¹⁸¹Br/⁷⁹Br isotopic patterns) .

Advanced Research Questions

Q. How can computational methods accelerate the design of reaction pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction energetics and transition states. The ICReDD framework integrates computational reaction path searches with experimental feedback loops to optimize conditions (e.g., solvent, catalyst) and reduce trial-and-error cycles. For example, screening Brønsted acid/base interactions in Mannich reactions can improve yields .

Q. How should researchers address contradictions in spectroscopic or chromatographic data?

  • Methodological Answer : Statistical experimental design (e.g., factorial design) identifies influential variables (e.g., temperature, reagent ratios) that may cause data variability. For instance, a Plackett-Burman design can minimize experiments while testing multiple parameters . Cross-validation with alternative techniques (e.g., X-ray crystallography for ambiguous NMR signals) resolves discrepancies .

Q. What strategies are effective for designing multi-step syntheses of analogs with improved bioactivity?

  • Methodological Answer : Retrosynthetic analysis guided by electronic and steric effects of substituents is critical. For bromopyrazole derivatives, modifying the pyrazole core (e.g., substituting bromine with fluorophenyl groups) or altering the butanoic acid side chain (e.g., esterification) can enhance solubility or target binding. Reaction fundamentals (e.g., solvent polarity effects on SNAr reactions) must be modeled using kinetic studies .

Q. How can membrane separation technologies improve isolation of intermediates during synthesis?

  • Methodological Answer : Nanofiltration or reverse osmosis membranes selectively separate byproducts based on molecular weight and charge. For example, membrane cascades can isolate zwitterionic intermediates (e.g., methylamino butanoic acid derivatives) from unreacted bromopyrazole precursors, reducing downstream purification steps .

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